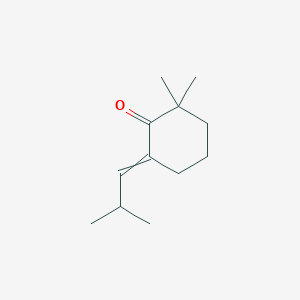
2,2-Dimethyl-6-(2-methylpropylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-(2-methylpropylidene)cyclohexan-1-one is an organic compound with the molecular formula C12H20O It is a derivative of cyclohexanone, characterized by the presence of two methyl groups and a 2-methylpropylidene substituent on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(2-methylpropylidene)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 2,2-dimethylcyclohexanone with isobutyraldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal oxides or zeolites may be employed to enhance the efficiency of the reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(2-methylpropylidene)cyclohexan-1-one undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Compounds with different functional groups replacing the 2-methylpropylidene group
Scientific Research Applications
2,2-Dimethyl-6-(2-methylpropylidene)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(2-methylpropylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclohexanone: A structurally similar compound with two methyl groups on the cyclohexane ring but lacking the 2-methylpropylidene substituent.
Cyclohexanone: The parent compound, which lacks both the methyl groups and the 2-methylpropylidene substituent.
Uniqueness
2,2-Dimethyl-6-(2-methylpropylidene)cyclohexan-1-one is unique due to the presence of both the 2-methylpropylidene group and the two methyl groups on the cyclohexane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
85148-92-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2,2-dimethyl-6-(2-methylpropylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-9(2)8-10-6-5-7-12(3,4)11(10)13/h8-9H,5-7H2,1-4H3 |
InChI Key |
FAKGMAITDKWQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C1CCCC(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















